molecular formula C7H14O3 B8587281 2-Allyloxyacetaldehyde dimethyl acetal

2-Allyloxyacetaldehyde dimethyl acetal

Cat. No. B8587281
M. Wt: 146.18 g/mol
InChI Key: ZMZMWQDQYSOKTG-UHFFFAOYSA-N
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Patent
US05387692

Procedure details

Perkin Elmer 8310 GC (8% carbowax+2% KOH on chromasorb 80-100 mesh, 80°-200° C. in 20 min. Product retention 5.775 minutes, allyl alcohol 3.61 min, bromo-acetaldehyde dimethyl acetal 5.44 min. FID detection.
[Compound]
Name
carbowax
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH:2]=[CH2:3].[CH3:5][O:6][CH:7]([O:10][CH3:11])[CH2:8]Br>>[CH3:5][O:6][CH:7]([O:10][CH3:11])[CH2:8][O:4][CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
carbowax
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CBr)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(COCC=C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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